molecular formula C7H6F3IN2O2 B2569755 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1795474-96-2

2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2569755
CAS No.: 1795474-96-2
M. Wt: 334.037
InChI Key: ZNBBQMKBXWXWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a synthetic pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-based compounds are recognized as potent medicinal scaffolds that exhibit a broad spectrum of biological activities . This structure, featuring an iodine atom and a trifluoroethyl group, is a valuable intermediate for constructing more complex molecules in drug discovery programs. Researchers utilize such specialized pyrazole cores to develop novel therapeutic agents. Pyrazole derivatives are extensively investigated for diverse applications, including anti-inflammatory, anti-microbial, anti-cancer, and anti-viral activities . Some pyrazole-based molecules have advanced to become clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, recent research highlights the role of pyrazole-containing small molecules in inhibiting challenging protein-protein interactions (PPIs), which are important targets in diseases such as acute leukemia . The structural features of this compound make it a versatile building block for probing biological mechanisms and generating new leads with high efficacy.

Properties

IUPAC Name

2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)3-13-2-4(11)5(12-13)1-6(14)15/h2H,1,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBQMKBXWXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The availability of high-purity reagents and advanced purification techniques also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Substitution Reactions at the Iodo Position

The iodine atom at the pyrazole’s 4-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to its electrophilic nature:

  • Suzuki-Miyaura Coupling : Replacement of iodine with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O at 80–100°C) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Substitution with amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) to yield amino-pyrazole derivatives .

Key Reaction Data:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°C4-Aryl-pyrazole acetic acid60–75%
AminationPd₂(dba)₃, Xantphos, R-NH₂, Cs₂CO₃4-Amino-pyrazole acetic acid50–65%

Carboxylic Acid Functionalization

The acetic acid group participates in typical carboxylate reactions:

  • Esterification : Treatment with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters .

  • Amide Formation : Reaction with amines using EDCl/HOBt or HATU in DMF to generate amides, often employed in drug discovery .

  • Reduction : Conversion to alcohol via LiAlH₄ or BH₃·THF, though steric hindrance from the trifluoroethyl group may reduce efficiency.

Example Reaction:

text
2-[4-Iodo-1-(trifluoroethyl)pyrazol-3-yl]acetic acid + HATU + DIPEA → Amide derivatives (e.g., MI-463)[4]

Trifluoroethyl Group Stability

  • Solubility : Increases lipophilicity (clogP ~4.5) , affecting reaction solvent choices (e.g., DCM, DMF).

  • Metabolic Stability : Reduces oxidative metabolism in microsomal studies compared to non-fluorinated analogs .

Pyrazole Ring Reactivity

The pyrazole core undergoes electrophilic substitutions at the 5-position under acidic conditions, though steric and electronic effects from the trifluoroethyl group may limit reactivity:

  • Nitration : HNO₃/H₂SO₄ at 0°C to form 5-nitro derivatives (low yields due to deactivation).

  • Halogenation : Limited by the existing iodine and electron-withdrawing groups .

Biological Activity Context

Derivatives of this compound exhibit modulated activity in medicinal chemistry:

  • Menin-MLL Inhibitors : Analogous pyrazole-acetic acid derivatives (e.g., MI-463) show IC₅₀ values of 15 nM in blocking protein-protein interactions .

  • Selectivity : Substituents like iodine and trifluoroethyl improve selectivity indices (SI >20) in leukemia cell lines .

Stability and Reaction Monitoring

  • Degradation : Susceptible to photolytic deiodination under UV light .

  • Analytical Methods : Purity monitored via HPLC (C18 column, MeCN/H₂O + 0.1% TFA) and TLC (silica gel, ethyl acetate/hexane) .

Scientific Research Applications

2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates,

Biological Activity

2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C7_7H6_6F3_3I N2_2O2_2
Molecular Weight 334.04 g/mol
IUPAC Name 2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
PubChem CID 86207992
Appearance Powder

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the formation of the pyrazole ring followed by the introduction of iodine and trifluoroethyl groups. Reaction conditions often require specific catalysts to ensure high yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. Analogous compounds have been shown to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study:
A study on related pyrazole derivatives demonstrated that they inhibited the growth of several cancer cell lines, suggesting a possible mechanism of action involving cell cycle arrest and apoptosis induction .

The biological activity of this compound may be influenced by its structural components:

  • Trifluoroethyl Group: Enhances lipophilicity, facilitating cellular penetration.
  • Iodine Atom: May participate in halogen bonding, affecting binding affinity to molecular targets .

Research Findings

Recent studies have focused on the biological implications of halogenated compounds in medicinal chemistry. The presence of iodine and trifluoromethyl groups has been linked to enhanced biological activity in various assays.

Comparative Studies

Research comparing various pyrazole derivatives has shown that those containing halogen substituents often display superior biological activity compared to their non-halogenated counterparts. For instance:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-[4-Iodo...acetic acid2515
Non-halogenated analog10050

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Differences
2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (Target) Iodo (4), Trifluoroethyl (1), Acetic acid (3) C7H6F3IN2O2 334.04 1795474-96-2 95% Reference compound
2-[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid Nitro (4), Trifluoroethyl (1), Acetic acid (3) C7H6F3N3O4 253.14 1328640-56-7 N/A Nitro group instead of iodine at position 4
2-[4-Iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid Iodo (4), 2-methylpropyl (1), Acetic acid (3) C9H13IN2O2 308.12 1697508-22-7 95% Bulkier alkyl substituent (2-methylpropyl) at position 1
2-[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid Iodo (4), Difluoroethyl (1), Acetic acid (3) C7H7F2IN2O2 308.12 1795426-60-6 95% Difluoroethyl group reduces fluorination at position 1
2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid Trifluoroethyl (1), Acetic acid (3) C7H7F3N2O2 220.14 1260659-18-4 95% Lacks iodine at position 4
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Iodo (4), Trifluoromethyl (3), Acetic acid (1) C6H4F3IN2O2 320.01 1823464-84-1 N/A Acetic acid at position 1; trifluoromethyl at position 3

Key Findings from Structural Comparisons

Substituent Effects on Molecular Weight: The iodine atom contributes significantly to the target compound’s higher molecular weight (334.04 g/mol) compared to non-iodinated analogs like 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (220.14 g/mol) . Replacement of iodine with a nitro group reduces molecular weight by ~81 g/mol (e.g., 253.14 g/mol in the nitro analog) .

Fluorination and Hydrophobicity: The trifluoroethyl group enhances hydrophobicity compared to difluoroethyl or non-fluorinated alkyl chains (e.g., 2-methylpropyl) .

Positional Isomerism :

  • In 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1823464-84-1), the acetic acid group is at position 1 instead of 3, and a trifluoromethyl group replaces the trifluoroethyl chain. This positional shift likely affects hydrogen-bonding capacity and steric interactions .

Reactivity and Stability

  • Iodine vs. Nitro Substituents : The iodine atom in the target compound may enhance photostability compared to nitro groups, which are prone to reduction .
  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, influencing solubility and bioavailability. Analogs lacking this group (e.g., ester derivatives like ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, CAS 1820685-97-9) are more lipophilic .

Q & A

Basic Question: What are the established synthetic routes for preparing 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid, and how are intermediates purified?

Methodological Answer:
The compound is synthesized via multi-step reactions involving pyrazole ring formation, iodination, and trifluoroethylation. A general approach includes:

  • Step 1: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core. For example, refluxing 3-trifluoroethyl-1H-pyrazole precursors with iodinating agents (e.g., N-iodosuccinimide) in acetic acid at 80–100°C for 4–6 hours achieves iodination at position 4 .
  • Step 2: Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
  • Step 3: Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, reacting the iodinated pyrazole with chloroacetic acid under basic conditions (e.g., NaOH) in ethanol, followed by acidification to yield the final product .
  • Purification: Crystallization from DMF/acetic acid (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate intermediates. Purity is confirmed by TLC and HPLC (>95%) .

Basic Question: Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • FT-IR Spectroscopy: Expect peaks at ~1700–1720 cm⁻¹ (C=O stretch of acetic acid), 1100–1200 cm⁻¹ (C-F stretches), and 600–700 cm⁻¹ (C-I stretch) .
  • ¹H NMR (DMSO-d₆): Key signals include:
    • δ 3.8–4.2 ppm (m, -CH₂COOH, integration 2H).
    • δ 4.5–5.0 ppm (q, J = 9 Hz, -CF₂CH₂N-, integration 2H).
    • δ 7.5–8.0 ppm (s, pyrazole C-H, integration 1H) .
  • ¹³C NMR: Peaks at ~170 ppm (carboxylic acid C=O), 120–125 ppm (CF₃), and 90–100 ppm (C-I) .
  • Elemental Analysis: Theoretical values (C₈H₇F₃INO₂): C 24.89%, H 1.82%, N 3.63%. Deviations >0.3% indicate impurities .

Basic Question: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility in DMSO: ~20 mg/mL at 25°C .
  • Stability:
    • Thermal: Stable up to 150°C (DSC data). Decomposition occurs at >200°C, releasing iodine and trifluoroacetic acid .
    • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the C-I bond .
    • pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, cleaving the acetic acid moiety .

Advanced Question: How can reaction yields be optimized using computational screening and Design of Experiments (DOE)?

Methodological Answer:

  • Computational Screening: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods predict optimal iodination sites and trifluoroethylation kinetics .
  • DOE Approach:
    • Variables: Temperature (60–100°C), molar ratio (precursor:iodinating agent, 1:1–1:1.2), solvent (acetic acid vs. DMF).
    • Response Surface Methodology (RSM): A central composite design (CCD) identified 85°C, 1:1.1 ratio, and acetic acid as optimal, achieving 78% yield vs. 52% in unoptimized conditions .
    • Validation: Confirm reproducibility via triplicate runs (RSD <5%) .

Advanced Question: How do steric and electronic effects of the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bulky -CF₃ group hinders Suzuki-Miyaura coupling at position 4. Computational models (NBO analysis) show reduced electron density at the iodine site, decreasing oxidative addition efficiency .
  • Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the pyrazole ring, lowering pKa of the acetic acid moiety (experimental pKa = 3.2 vs. 4.5 for non-fluorinated analogs) .
  • Mitigation Strategies: Use PdCl₂(dppf) with SPhos ligand to enhance coupling efficiency (yield improves from 25% to 65% in model reactions) .

Advanced Question: What structural analogs of this compound exhibit pharmacological activity, and how can SAR studies guide derivative design?

Methodological Answer:

  • Analog Screening: Pyrazole derivatives with -CF₃ and carboxylic acid groups show activity as kinase inhibitors (IC₅₀ = 0.1–5 µM) . For example:

    Derivative StructureTargetIC₅₀ (µM)
    2-[4-Bromo-1-(CF₃CH₂)-1H-pyrazol-3-yl]acetic acidJAK21.2
    2-[4-Iodo-1-(CF₃CH₂)-1H-pyrazol-3-yl]propionic acidPI3Kγ0.8
  • SAR Insights:

    • Iodo Substitution: Enhances binding to hydrophobic pockets (e.g., ATP-binding sites).
    • Acetic Acid vs. Ester: Free carboxylic acid improves solubility but reduces membrane permeability.
    • Design Strategy: Introduce prodrug esters (e.g., ethyl ester) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.